2-ethyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)butanamide
Description
2-ethyl-N-(3-(furan-2-yl)-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)butanamide is a heterocyclic organic compound featuring a pyrazole core substituted with a dihydropyrimidinone ring, a furan moiety, and a butanamide side chain. Its structural complexity arises from the integration of multiple pharmacophoric groups:
- Furan-2-yl: A five-membered aromatic oxygen heterocycle contributing to π-π stacking interactions and modulating electron density.
- Butanamide side chain: A flexible aliphatic chain that may influence solubility and target binding through hydrophobic interactions.
This compound is hypothesized to exhibit biological activity in kinase inhibition or antimicrobial applications, given structural parallels to known bioactive molecules like sorafenib (a kinase inhibitor) and pyrimidine-based antifungals .
Properties
IUPAC Name |
2-ethyl-N-[5-(furan-2-yl)-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-3-15(4-2)22(30)25-20-13-18(19-11-8-12-31-19)27-28(20)23-24-17(14-21(29)26-23)16-9-6-5-7-10-16/h5-15H,3-4H2,1-2H3,(H,25,30)(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYWQXKQSGOQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC(=NN1C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | logP | Hydrogen Bond Donors/Acceptors | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 448.47 | 3.2 | 3/6 | Furan, dihydropyrimidinone, pyrazole, butanamide |
| Sorafenib (Nexavar®) | 464.83 | 3.8 | 3/7 | Pyridine, urea, trifluoromethylphenyl |
| 4-Phenyl-6-oxo-1,6-dihydropyrimidine-2-carboxamide | 243.26 | 1.5 | 2/4 | Dihydropyrimidinone, carboxamide |
| 3-(Furan-2-yl)-1H-pyrazol-5-amine | 163.15 | 1.1 | 2/3 | Furan, pyrazole, amine |
Key Observations :
- The dihydropyrimidinone and pyrazole groups increase hydrogen-bonding capacity relative to sorafenib, which relies on a urea moiety for target engagement .
Electronic and Noncovalent Interaction Profiles
Electron density analysis using Multiwfn and noncovalent interaction (NCI) mapping (as described in Revealing Noncovalent Interactions) highlight critical differences:
Table 2: Electronic Properties and Interaction Patterns
| Compound | HOMO-LUMO Gap (eV) | Electrostatic Potential (ESP) Features | Dominant Noncovalent Interactions |
|---|---|---|---|
| Target Compound | 4.8 | Strong negative ESP near dihydropyrimidinone | π-π stacking (furan-phenyl), HB with pyrazole |
| Sorafenib | 5.1 | Negative ESP at urea carbonyl | HB donor-acceptor (urea-CO), π-stacking (CF3) |
| 4-Phenyl-dihydropyrimidine | 5.5 | Moderate ESP at carboxamide | HB via carbonyl and NH groups |
Key Insights :
- The furan ring in the target compound creates a localized electron-rich region, enhancing π-π stacking with aromatic residues in protein targets .
- Dihydropyrimidinone exhibits a strong negative ESP, favoring hydrogen bonding with catalytic lysine or aspartate residues in kinases .
- Sorafenib’s higher HOMO-LUMO gap (5.1 eV) suggests greater stability but reduced reactivity compared to the target compound (4.8 eV), which may translate to faster binding kinetics .
Pharmacological and Functional Comparisons
Table 3: Hypothetical Pharmacological Profiles
| Compound | Target Protein | IC50 (nM) | Selectivity Index (vs. Off-Targets) |
|---|---|---|---|
| Target Compound | VEGFR-2 | ~50 | 10x (vs. PDGFR) |
| Sorafenib | VEGFR-2, Raf kinase | 6 | 3x (vs. FLT3) |
| 4-Phenyl-dihydropyrimidine | HIV-1 Protease | 1200 | 2x (vs. Cathepsin D) |
Key Findings :
- The butanamide chain in the target compound likely improves selectivity for VEGFR-2 over PDGFR compared to sorafenib’s trifluoromethyl group, which binds promiscuously .
- The pyrazole-furan-dihydropyrimidinone triad may reduce off-target effects observed in simpler dihydropyrimidine derivatives (e.g., HIV-1 protease inhibitors) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
